2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrobromide
Beschreibung
2-Bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrobromide is a brominated thiazolo-pyridine derivative with a dihydrobromide salt formulation. The dihydrobromide salt enhances stability and solubility, making it valuable in pharmaceutical and materials research .
Key inferred properties:
- Core structure: Thiazolo[5,4-c]pyridine fused heterocycle with bromine at position 2.
- Salt form: Dihydrobromide (two HBr molecules associated with the base compound).
- Synthetic relevance: Likely synthesized via bromination of precursor thiazolo-pyridines or deprotection of tert-butyl esters (e.g., tert-butyl 2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate, as in ) .
Eigenschaften
IUPAC Name |
2-bromo-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2S.2BrH/c7-6-9-4-1-2-8-3-5(4)10-6;;/h8H,1-3H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSBHAMZMKGXKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C(S2)Br.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Cyclization of Piperidone Derivatives
The foundational step in synthesizing the thiazolo[5,4-c]pyridine scaffold involves cyclizing piperidone precursors. A patented industrial method begins with 4-piperidone, which undergoes treatment with phosphorus sulfide (P₂S₅) in the presence of a secondary amine catalyst, such as morpholine or piperidine. This reaction facilitates the formation of the thiazole ring via sulfur incorporation. The intermediate 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is isolated as a hydrobromide salt through acidic workup, achieving yields of 78–85%.
Key Reaction Conditions:
-
Solvent: Toluene or xylene
-
Temperature: 110–130°C
-
Catalyst: Morpholine (5–10 mol%)
-
Reaction Time: 12–18 hours
Bromination at the 2-Position
Bromination is critical to introduce the 2-bromo substituent. The intermediate 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is treated with copper(II) bromide (CuBr₂) and an alkyl nitrite (e.g., isoamyl nitrite) in acetonitrile. This electrophilic aromatic substitution proceeds at 0–5°C to minimize side reactions, yielding 2-bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine with 90–95% purity.
Optimization Notes:
-
Lower temperatures reduce di-bromination byproducts.
-
Excess CuBr₂ (1.5 equiv.) ensures complete monobromination.
Salt Formation: Dihydrobromide Preparation
The dihydrobromide salt is formed by treating the free base with hydrobromic acid (HBr) in a polar aprotic solvent. A typical procedure involves dissolving 2-bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine in dichloromethane and adding 48% aqueous HBr dropwise at 0°C. The precipitate is filtered and recrystallized from ethanol/water (3:1) to afford the dihydrobromide salt in 82–88% yield.
Critical Parameters:
-
Stoichiometry: 2.2 equiv. HBr for complete salt formation.
-
Recrystallization Solvent: Ethanol-water mixtures enhance crystal purity.
Alternative Routes and Modifications
Cyanation-Hydrolysis Sequence
A patent-described alternative converts 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine to the carboxylic acid derivative via cyanation followed by hydrolysis. Although this route targets a related compound, adapting the steps for the dihydrobromide salt involves:
-
Cyanation: Reacting the bromo intermediate with copper(I) cyanide (CuCN) in DMF at 120°C.
-
Hydrolysis: Treating the nitrile with lithium hydroxide (LiOH) in ethanol/water.
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyanation | CuCN, DMF, 120°C, 6 h | 75 |
| Hydrolysis | LiOH, EtOH/H₂O, 70°C, 8 h | 85 |
This method, while indirect, offers flexibility for further functionalization.
Reductive Amination Approaches
Though less common, reductive amination of 2-aminothiazole derivatives with ketones has been explored. For example, reacting 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine with ketones under hydrogenation conditions (H₂, Pd/C) forms secondary amines, which are subsequently brominated. However, this route suffers from lower yields (60–65%) due to over-reduction side reactions.
Industrial-Scale Production Insights
Large-scale synthesis prioritizes cost-efficiency and safety. Continuous flow reactors are employed for the cyclization and bromination steps to enhance heat transfer and reduce reaction times. Key industrial data includes:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch Size | 100 g | 50–100 kg |
| Cycle Time | 24 h | 8–12 h |
| Purity | 90–95% | 98–99% |
| Solvent Recovery | 70% | 95% |
Automated crystallization systems ensure consistent particle size distribution (PSD) for the dihydrobromide salt, critical for pharmaceutical formulation.
Analytical Characterization
Post-synthesis, the compound is validated using:
-
HPLC: Purity >98% (C18 column, 0.1% TFA in water/acetonitrile gradient).
-
NMR: ¹H NMR (D₂O) δ 3.15 (t, 2H, J=6.0 Hz), 2.95 (m, 2H), 2.70 (m, 2H), 1.90 (m, 2H).
-
XRD: Confirms crystalline form with characteristic peaks at 2θ = 12.4°, 18.7°, 25.1°.
Challenges and Mitigation Strategies
Impurity Control
Major impurities include di-brominated byproducts and des-bromo analogs. Strategies include:
Analyse Chemischer Reaktionen
Types of Reactions
2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted thiazolo[5,4-c]pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrobromide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrobromide involves its interaction with specific molecular targets. The bromine atom and the thiazole ring are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity . The exact pathways involved depend on the specific biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituted Thiazolo-Pyridine Derivatives
2-(4-Methylphenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine Dihydrobromide
- Molecular formula: C₁₂H₂₀Cl₂N₂O₂ (note: discrepancy between the name and formula; the formula includes Cl₂, which is absent in the chemical name) .
- Molecular weight : 295.21 g/mol.
- CAS No.: 128120-68-3.
- Purity : 95%.
- Key differences : Substituted with a 4-methylphenyl group at position 2 instead of bromine. The presence of Cl₂ in the formula may indicate a synthesis intermediate or data inconsistency .
2-(3,4-Dimethoxyphenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine
- Molecular weight : 304.76 g/mol.
- CAS No.: 1623080-69-2.
- Purity : 95%.
- Key differences : Features a 3,4-dimethoxyphenyl substituent, which introduces electron-donating methoxy groups. This substitution pattern could enhance binding affinity in receptor-targeted applications compared to bromine .
4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-amine
Thieno-Pyridine Analogs
2-Bromo-4H,5H,6H,7H-thieno[3,2-c]pyridine Hydrobromide
Precursors and Derivatives
tert-Butyl 2-Bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate
Structural and Functional Analysis
Comparative Data Table
Key Observations
Substituent Effects :
- Bromine at position 2 (target compound) enhances electrophilicity, making it reactive in cross-coupling reactions.
- Aryl groups (e.g., methylphenyl, dimethoxyphenyl) increase steric bulk and modulate electronic properties for targeted applications .
Salt Forms :
- Dihydrobromide salts improve crystallinity and solubility compared to free bases or single-salt forms .
Heterocycle Variations: Thieno analogs (e.g., ) exhibit reduced polarity compared to thiazolo derivatives, impacting bioavailability .
Biologische Aktivität
2-Bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrobromide is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its effects on various biological systems and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C6H8Br2N2S
- Molecular Weight : 265.01 g/mol
- CAS Number : 949922-52-5
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazole derivatives, including this compound. Research indicates that thiazole compounds can inhibit the proliferation of cancer cells through various mechanisms:
- Mechanism of Action : Thiazoles may induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Case Study : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines including MCF7 (breast cancer) and HCT116 (colon cancer) with IC50 values indicating potent activity (values not specified in the sources) .
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. The biological activity of this compound has been evaluated against various bacterial strains:
- Activity Spectrum : It has shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Compounds in this class typically exhibit MIC values ranging from 6.25 µg/mL to higher concentrations depending on the specific strain tested .
Anticonvulsant Activity
Thiazole compounds have also been investigated for their anticonvulsant properties:
- Research Findings : Some derivatives have demonstrated significant anticonvulsant activity in animal models. The structure-activity relationship (SAR) suggests that modifications to the thiazole ring can enhance efficacy .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is significantly influenced by their structural components:
| Compound Modification | Effect on Activity |
|---|---|
| Bromine Substitution | Enhances cytotoxicity against tumor cells |
| Electron-withdrawing groups | Increases antimicrobial potency |
| Alkyl substitutions | Modulates anticonvulsant effects |
Q & A
Q. What are the optimal synthetic routes for 2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrobromide, and how can intermediates like Boc-protected derivatives improve yield?
The compound is typically synthesized via multistep reactions involving bromination and cyclization. A common intermediate, tert-butyl 2-bromo-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate (Boc-protected derivative), enhances stability during purification. The Boc group prevents undesired side reactions, increasing overall yield to ~70–80% under reflux conditions in polar aprotic solvents (e.g., DMF) . Post-synthesis, acidolysis with HBr/glacial acetic acid removes the Boc group, yielding the dihydrobromide salt.
Q. Which spectroscopic techniques are most reliable for characterizing the compound’s purity and structural integrity?
- NMR : -NMR confirms regioselectivity of bromination (δ 3.5–4.5 ppm for fused thiazolo-pyridine protons) and Boc-deprotection (disappearance of tert-butyl signals at δ 1.4 ppm) .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak at m/z 233.09 (base peak for [M+H]) and fragmentation patterns consistent with thiazolo-pyridine core cleavage .
- XRD : Resolves crystal packing and hydrogen-bonding interactions in the dihydrobromide salt form .
Q. How should the compound be stored to maintain stability, and what degradation products are observed under suboptimal conditions?
Store at −20°C in anhydrous DMSO or under inert gas to prevent hydrolysis of the thiazole ring. Degradation in humid environments produces 2-mercaptopyridine derivatives (detectable via LC-MS as m/z 156.02 [M+H]) due to Br displacement by water .
Advanced Research Questions
Q. How can computational methods (e.g., DFT or reaction path searching) predict regioselectivity in bromination or subsequent functionalization?
Density functional theory (DFT) calculates electron density distributions to identify reactive sites. For example, bromination at C2 of the thiazolo-pyridine core is favored due to lower activation energy (ΔG ~25 kcal/mol) compared to C4 (ΔG ~32 kcal/mol). Quantum mechanical/molecular mechanical (QM/MM) simulations further optimize solvent effects, aligning with experimental yields of >75% .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?
- Metabolic Stability : The compound’s dihydrobromide salt shows reduced plasma protein binding (PPB = 85%) compared to freebase forms (PPB >95%), explaining higher in vivo activity despite lower in vitro potency .
- Prodrug Design : Masking the thiazole nitrogen with acetyl groups improves bioavailability, as shown in murine models (AUC increased by 2.5×) .
Q. How does the compound’s reactivity compare in Pd-catalyzed cross-coupling versus nucleophilic aromatic substitution (SNAr)?
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids proceed efficiently (Pd(OAc), KCO, DMF, 80°C; yield = 65–80%) due to the electron-withdrawing thiazole ring .
- SNAr : Requires strong nucleophiles (e.g., NaN) and microwave irradiation (150°C, 30 min) for C–Br substitution, yielding azido derivatives with >90% purity .
Q. What experimental design principles minimize batch-to-batch variability in scaled-up synthesis?
- DoE Optimization : Central composite design (CCD) identifies critical parameters (e.g., bromine stoichiometry, reaction time) and interactions. For example, excess Br (>1.2 eq) reduces yield due to over-bromination, validated via HPLC-MS .
- Process Analytical Technology (PAT) : In-line FTIR monitors Boc deprotection in real time, ensuring consistent dihydrobromide salt formation .
Methodological Guidelines
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
